molecular formula C13H20O2 B1293617 2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol CAS No. 6382-07-6

2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol

Cat. No. B1293617
CAS RN: 6382-07-6
M. Wt: 208.3 g/mol
InChI Key: BXXDXUTVAFRBKC-UHFFFAOYSA-N
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Description

2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol is a chemical compound that belongs to the class of Aryl Alkyl Alcohols (AAAs). These compounds are characterized by an aryl group, which may be a substituted or unsubstituted benzene ring, covalently bonded to an alkyl alcohol group. The general structure of AAAs can be represented as Ar-C-(R1)(R2)OH, where Ar denotes the aryl group and the alcohol group is -C-(R1)(R2)OH .

Synthesis Analysis

The synthesis of related AAAs typically involves the attachment of an alcohol group to an aryl ring. For example, 2-[4-(2-bromoethoxy)phenoxy]ethanol, a compound with a similar structure, was synthesized from 4-(benzyloxy)phenol through a multi-step reaction that included bromination, substitution, and deprotection steps . The synthesis of optically active AAAs, such as 1-(4'-hydroxyphenyl)ethanol, can be achieved through enzymatic hydroxylation, as demonstrated by the use of Pseudomonas putida and p-cresol methylhydroxylase .

Molecular Structure Analysis

The molecular structure of AAAs and their complexes can be elucidated using X-ray crystallography. For instance, the crystal structure of a molecular complex involving hydroquinone and ethanol revealed a hydrogen-bonded adduct, which suggests that similar AAAs could form complexes with alcohols . Additionally, the crystal structure of ethanol solvates of related compounds, such as 2-[bis(diphenylphosphoryl)methyl]phenol, provides insights into the intermolecular interactions and the environment of the hydroxyl groups .

Chemical Reactions Analysis

AAAs can participate in various chemical reactions, including the formation of photoremovable protecting groups for alcohols and phenols. The 2,5-dimethylphenacyl (DMP) chromophore, for example, can be used to protect hydroxy groups, which can then be released upon exposure to light . This indicates that AAAs with similar structures may also be suitable for such applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of AAAs, such as 2-(4-methylphenoxy)ethanol, have been extensively studied. These compounds exhibit a range of properties, including acute toxicity, skin irritation, mucous membrane irritation, and skin sensitization. The extraction of AAAs from aqueous solutions, such as in the case of 2-(4-hydroxyphenyl)ethanol, can be achieved using emulsion liquid membranes, which is relevant for both environmental and industrial applications .

properties

IUPAC Name

2-[4-(2-methylbutan-2-yl)phenoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2/c1-4-13(2,3)11-5-7-12(8-6-11)15-10-9-14/h5-8,14H,4,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXXDXUTVAFRBKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1064299
Record name Ethanol, 2-[4-(1,1-dimethylpropyl)phenoxy]-
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Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol

CAS RN

6382-07-6
Record name 2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol
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Record name 2-(p-tert-Pentylphenoxy)ethanol
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Record name 2-(p-tert-Pentylphenoxy)ethanol
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Record name Ethanol, 2-[4-(1,1-dimethylpropyl)phenoxy]-
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Record name Ethanol, 2-[4-(1,1-dimethylpropyl)phenoxy]-
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Record name 2-[4-(1,1-dimethylpropyl)phenoxy]ethanol
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Record name 2-(P-TERT-PENTYLPHENOXY)ETHANOL
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